molecular formula C6H5BrINO B1382687 5-Bromo-3-iodo-6-methylpyridin-2-ol CAS No. 1949816-03-8

5-Bromo-3-iodo-6-methylpyridin-2-ol

Cat. No.: B1382687
CAS No.: 1949816-03-8
M. Wt: 313.92 g/mol
InChI Key: JDUDDYRMKFBMPJ-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methylpyridin-2-ol (IUPAC name: this compound) is a halogenated pyridine derivative with the molecular formula C₅H₃BrINO and an average molecular mass of 299.893 g/mol . Key structural features include:

  • Bromine at position 3.
  • Iodine at position 2.
  • Methyl group at position 4.
  • Hydroxyl group at position 2.

Properties

IUPAC Name

5-bromo-3-iodo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUDDYRMKFBMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265864
Record name 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-03-8
Record name 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-ol typically involves the bromination and iodination of 6-methylpyridin-2-ol. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . This method is known for its efficiency and moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-6-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Potassium phosphate (K3PO4) is often used as a base in coupling reactions.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-3-iodo-6-methylpyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-6-methylpyridin-2-ol involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 5-bromo-3-iodo-6-methylpyridin-2-ol with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound Br (5), I (3), CH₃ (6), OH (2) C₅H₃BrINO 299.89 Reference compound
5-Bromo-3-chloro-6-methylpyridin-2-ol Br (5), Cl (3), CH₃ (6), OH (2) C₆H₅BrClNO 222.47 Chlorine replaces iodine
5-Bromo-2-chloropyridin-3-ol Br (5), Cl (2), OH (3) C₅H₃BrClNO 208.44 Halogen and hydroxyl positions swapped
2-Chloro-6-iodo-5-methylpyridin-3-ol Cl (2), I (6), CH₃ (5), OH (3) C₆H₄ClINO 267.46 Halogen and methyl positions differ
3-Amino-5-bromo-6-methylpyridin-2-ol Br (5), NH₂ (3), CH₃ (6), OH (2) C₆H₇BrN₂O 217.04 Amino group replaces iodine

Key Observations :

  • Iodine vs. Chlorine : The iodine substituent in the target compound increases molecular weight by ~77 g/mol compared to its chloro analog (299.89 vs. 222.47 g/mol) . Iodine’s larger atomic radius may also influence steric hindrance and reactivity in substitution reactions.
  • Functional Group Replacement: Replacing iodine with an amino group (3-Amino-5-bromo-6-methylpyridin-2-ol) introduces basicity and hydrogen-bonding capacity, which could enhance solubility or biological activity .

Biological Activity

5-Bromo-3-iodo-6-methylpyridin-2-ol is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C6H5BrINO, exhibits unique interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure : The compound features a pyridine ring substituted with bromine and iodine atoms, which enhances its reactivity and potential for biological activity. The presence of the methyl group at position 6 further influences its chemical behavior.

Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, affecting cellular processes. For instance, it may inhibit key enzymes involved in metabolic pathways or alter the activity of signaling molecules, leading to various physiological effects.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for this compound suggest potent antibacterial properties comparable to established antibiotics .

Biofilm Inhibition

Recent research highlights the compound's ability to inhibit biofilm formation in bacterial cultures. Biofilms are complex communities of microorganisms that adhere to surfaces and are notoriously resistant to treatment. The compound's efficacy in disrupting biofilm formation presents a promising avenue for developing new antimicrobial strategies .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. It has been tested against Candida albicans and other fungi, demonstrating a spectrum of activity that suggests potential applications in treating fungal infections.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Synthesis and Characterization : A study focused on the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki coupling reactions highlighted the utility of this compound as a precursor for creating biologically active compounds .
  • Antimicrobial Evaluation : In a comparative study, derivatives of the compound were evaluated for their antimicrobial properties, revealing that modifications to the structure could enhance efficacy against specific pathogens. The results indicated that certain derivatives had MIC values lower than those of traditional antibiotics .
  • Biofilm Studies : Another investigation assessed the compound's ability to inhibit biofilm formation in MRSA strains. Results showed that it significantly reduced biofilm biomass, indicating its potential as an anti-biofilm agent in clinical settings.

Data Table: Biological Activity Summary

Activity Type Target Organisms MIC (μg/mL) Notes
AntibacterialMRSA15.625Effective against biofilm formation
AntifungalC. albicans6.5Comparable to fluconazole
Biofilm InhibitionMRSA62.216Significant reduction in biofilm biomass

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-6-methylpyridin-2-ol
Reactant of Route 2
5-Bromo-3-iodo-6-methylpyridin-2-ol

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